molecular formula C23H22N4O2 B2604086 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946277-61-8

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No. B2604086
CAS RN: 946277-61-8
M. Wt: 386.455
InChI Key: VFFQAQHKIBSAQA-UHFFFAOYSA-N
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Description

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as MBPPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Agent Synthesis : Compounds related to 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile have been synthesized for their antimicrobial activities. These compounds were found to possess moderate to good activities against certain microorganisms (Bektaş et al., 2007).

Synthesis and Biological Evaluation

  • Biological Evaluation of Triazole Derivatives : Triazole derivatives, sharing structural similarities with the compound , were synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate to good activities against various bacterial strains (Jadhav et al., 2017).

Explosive and Energetic Material Research

  • Insensitive High Explosive Development : Research into triazolotriazine carbonitriles, structurally related to the compound, revealed their potential as components in insensitive high explosives, with desirable properties such as thermal stability and insensitivity to impact, friction, and electrical discharge (Snyder et al., 2017).

Synthesis and Tuberculostatic Activity

  • Tuberculostatic Compound Development : The synthesis of phenylpiperazineacetic hydrazide derivatives, related to 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, has shown potential in vitro tuberculostatic activity, indicating their relevance in tuberculosis treatment research (Foks et al., 2004).

Synthesis and Antibacterial Activity

  • Antibacterial Oxazolidinones Synthesis : Similar compounds, such as 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, have been synthesized and evaluated for antibacterial activity. They demonstrated significant in vitro activity against Gram-positive pathogenic bacteria (Phillips et al., 2009).

Novel Biofilm and MurB Inhibitors

  • Biofilm and MurB Enzyme Inhibition : Novel bis(pyrazole-benzofuran) hybrids, containing piperazine linkers similar to the compound , have been synthesized and shown to inhibit bacterial biofilm and MurB enzymes, demonstrating their potential as antibacterial agents (Mekky & Sanad, 2020).

Synthesis of Serotonin Receptor Antagonists

  • 5-HT3 Receptor Antagonism : Piperazin-1-yl naphthyridine carbonitriles, structurally similar to the compound, have been synthesized and evaluated for their potential as 5-HT3 receptor antagonists, indicating their relevance in neuropsychopharmacology (Mahesh et al., 2004).

properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-7-9-18(10-8-16)21-25-20(15-24)23(29-21)27-13-11-26(12-14-27)22(28)19-6-4-3-5-17(19)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQAQHKIBSAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

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